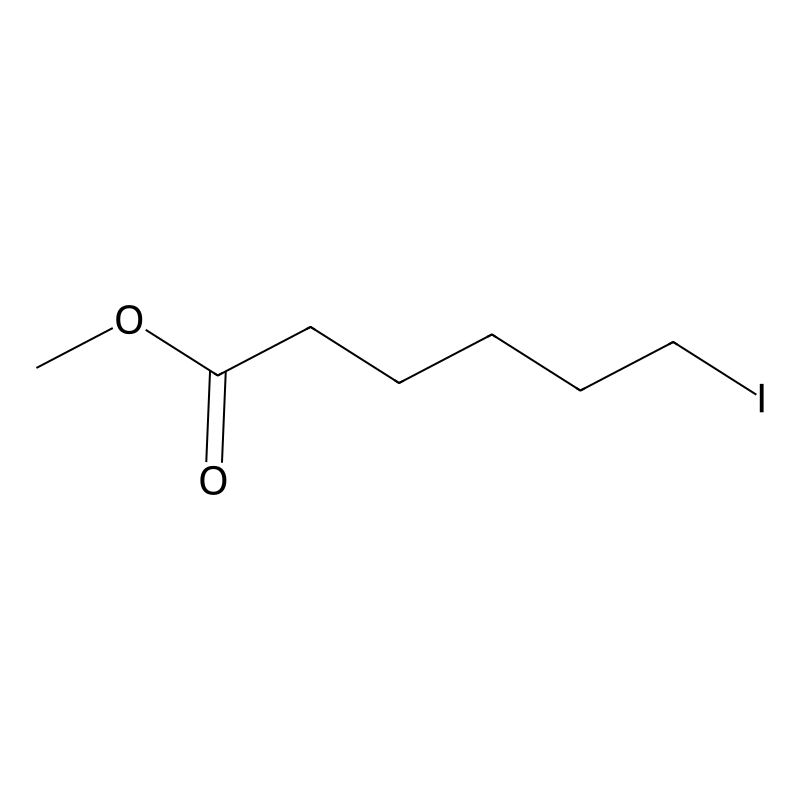Methyl 6-iodohexanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Applications in Glycosylation Reactions
5-Methoxycarbonyl-1-pentyl iodide is an organic compound with potential applications in scientific research, particularly in the field of carbohydrate chemistry. One promising area of exploration is its use as a glycosylating agent.
Glycosylation is a fundamental reaction in organic chemistry, involving the formation of a glycosidic bond between a carbohydrate (glycosyl donor) and another molecule (glycosyl acceptor) []. This bond is essential for the structure and function of many biological molecules, including carbohydrates, glycolipids, and glycoproteins.
Methyl 6-iodohexanoate is an organic compound characterized by the molecular formula . It features a hexanoate chain with an iodine atom at the sixth carbon position, making it a member of the alkyl iodides. This compound is typically a colorless to pale yellow liquid with a distinctive odor. It is soluble in organic solvents such as ether and chloroform but has limited solubility in water. Methyl 6-iodohexanoate is primarily used in organic synthesis due to its reactivity stemming from the presence of the iodine atom, which can facilitate nucleophilic substitution reactions.
- Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
- Esterification: It can react with carboxylic acids to form esters.
- Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or other functional groups.
These reactions are crucial for synthesizing more complex organic molecules and can be facilitated by different catalysts or reaction conditions.
Methyl 6-iodohexanoate can be synthesized through several methods:
- Direct Halogenation: Hexanoic acid can be reacted with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the sixth carbon position.
- Esterification: Hexanoic acid can be esterified with methanol, followed by iodination using iodine monochloride or another iodinating agent.
- Nucleophilic Substitution: Starting from a precursor such as methyl 6-bromohexanoate, treatment with potassium iodide can facilitate the substitution of bromine with iodine.
These methods allow for flexibility in synthesizing methyl 6-iodohexanoate depending on available starting materials and desired yields.
Methyl 6-iodohexanoate finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Chemical Research: Researchers utilize this compound to study reaction mechanisms involving halogenated compounds.
- Flavoring Agents: Its unique structure may contribute to flavor profiles in food chemistry, although specific applications in this area require further investigation.
Similar Compounds: Comparison
Methyl 6-iodohexanoate shares similarities with several other compounds, particularly those within the family of halogenated esters. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 6-bromohexanoate | Contains bromine instead of iodine; similar reactivity. | |
| Methyl 6-chlorohexanoate | Contains chlorine; often used in substitution reactions. | |
| Methyl 6-oxohexanoate | Contains a ketone functional group; different reactivity profile. | |
| Methyl hexanoate | A simple ester without halogen; less reactive than halogenated esters. |
Uniqueness
Methyl 6-iodohexanoate's uniqueness lies in its iodine substituent, which enhances its reactivity compared to its bromo and chloro counterparts. This property makes it particularly useful for specific nucleophilic substitution reactions that may not occur as readily with other halogens.








